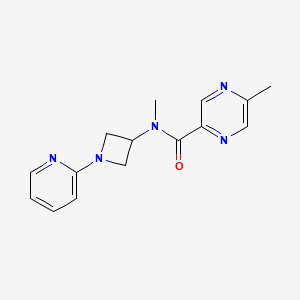
2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide, also known as EPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. EPPB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
作用机制
The mechanism of action of 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide is not fully understood, but it is thought to involve the inhibition of protein-protein interactions. Specifically, 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide has been shown to bind to the PDZ domain of several proteins, including Dishevelled and Scribble, which are key components of the Wnt signaling pathway. By disrupting these protein-protein interactions, 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide is able to modulate the activity of these pathways.
Biochemical and Physiological Effects:
2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of the Wnt signaling pathway, modulation of protein-protein interactions, and alteration of cellular signaling pathways. These effects make 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide a valuable tool for investigating various biological processes, including embryonic development, tissue homeostasis, and disease processes such as cancer.
实验室实验的优点和局限性
One advantage of using 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide in lab experiments is its specificity for the PDZ domain of certain proteins, which allows for targeted inhibition of specific pathways. Additionally, 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide has been shown to have low toxicity and good solubility in aqueous solutions, making it easy to work with in lab settings. However, one limitation of using 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide is its relatively short half-life, which may limit its effectiveness in long-term experiments.
未来方向
There are several potential future directions for research involving 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide. One area of interest is the development of more potent and selective inhibitors of the Wnt signaling pathway, which could have therapeutic applications in cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide and its effects on other cellular pathways. Finally, the development of new methods for synthesizing 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide and related compounds could facilitate further research in this area.
合成方法
The synthesis of 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide involves the reaction of 2-ethoxybenzoic acid with 3-(2-phenylmorpholino)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with benzoyl chloride to form the final product, 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide.
科学研究应用
2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme activity, and cellular signaling pathways. One notable application of 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide is in the study of the Wnt signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. 2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide has been shown to inhibit the activity of a key component of the Wnt pathway, making it a valuable tool for investigating the role of this pathway in various biological processes.
属性
IUPAC Name |
2-ethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-2-26-20-12-7-6-11-19(20)22(25)23-13-8-14-24-15-16-27-21(17-24)18-9-4-3-5-10-18/h3-7,9-12,21H,2,8,13-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDILRSYNUDPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

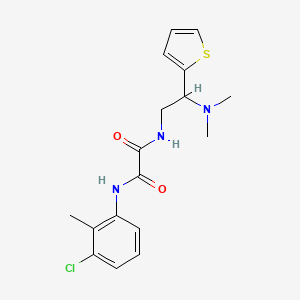
![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2997454.png)
![Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate](/img/structure/B2997456.png)
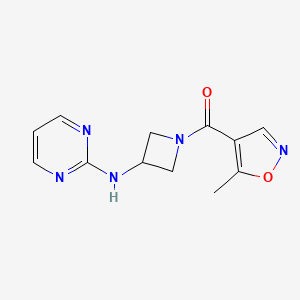
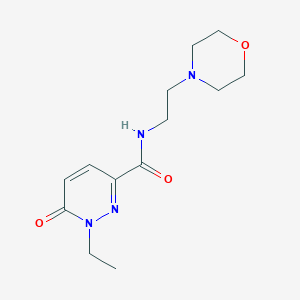
![1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride](/img/structure/B2997459.png)

![1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one](/img/structure/B2997461.png)
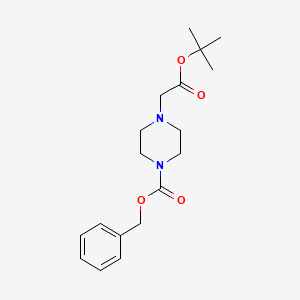
![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2997468.png)
![1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2997471.png)

![N-{8-bromoimidazo[1,2-a]pyridin-3-yl}-2-chloropyridine-3-carboxamide](/img/structure/B2997473.png)
